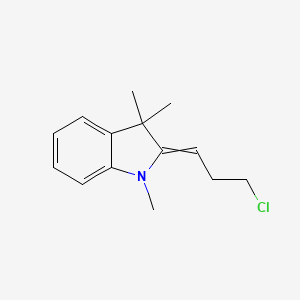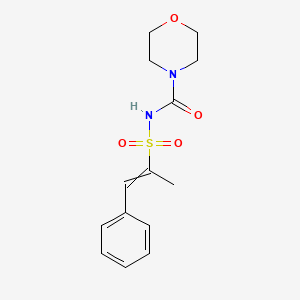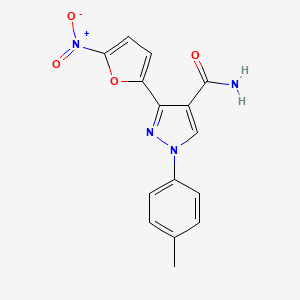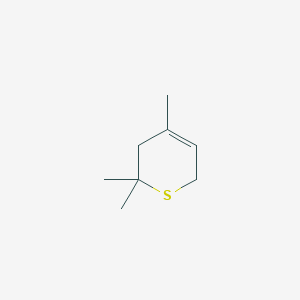![molecular formula C7H10N4OS2 B14588578 7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 61298-43-9](/img/structure/B14588578.png)
7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[420]octan-8-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[4.2.0]octan-8-one: Shares the bicyclic core but lacks the azido and methylsulfanyl groups.
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one: Contains a phenyl group instead of the azido and methylsulfanyl groups.
Uniqueness
7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[42
Eigenschaften
CAS-Nummer |
61298-43-9 |
|---|---|
Molekularformel |
C7H10N4OS2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
7-azido-6-methylsulfanyl-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C7H10N4OS2/c1-13-7-5(9-10-8)6(12)11(7)3-2-4-14-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
DMFNGQPDDUHGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC12C(C(=O)N1CCCS2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)







![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)


